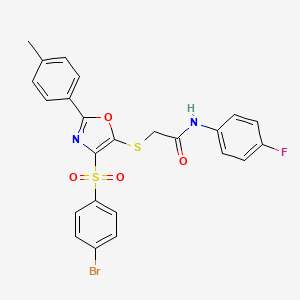

2-((4-((4-bromophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-N-(4-fluorophenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[4-(4-bromophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18BrFN2O4S2/c1-15-2-4-16(5-3-15)22-28-23(34(30,31)20-12-6-17(25)7-13-20)24(32-22)33-14-21(29)27-19-10-8-18(26)9-11-19/h2-13H,14H2,1H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMKYDVACYMFNAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)SCC(=O)NC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18BrFN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-((4-bromophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-N-(4-fluorophenyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. With a molecular formula of and a molecular weight of 467.4 g/mol, this compound is characterized by its unique structural features, including a sulfonamide moiety and an oxazole ring, which are often associated with diverse pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C18H15BrN2O4S2 |

| Molecular Weight | 467.4 g/mol |

| Purity | 95% |

| IUPAC Name | 2-[[4-(4-bromophenyl)sulfonyl-2-(p-tolyl)-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising effects, particularly in the realms of anti-inflammatory , analgesic , and antitumor activities.

Anti-inflammatory Activity

Studies have shown that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, related oxazole derivatives have been tested for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. Molecular docking studies indicated that these compounds can effectively bind to COX enzymes, potentially leading to reduced inflammation .

Analgesic Effects

The analgesic potential of this compound has been evaluated using established pharmacological tests such as the writhing test and the hot plate test . In these assays, compounds containing similar structural motifs have demonstrated significant pain-relieving effects, suggesting that this compound may also possess similar analgesic properties.

Antitumor Activity

Recent investigations into the antitumor activity of oxazole derivatives have highlighted their effectiveness against various cancer cell lines. The mechanism of action is thought to involve the inhibition of key signaling pathways involved in cell proliferation and survival. For example, some derivatives have shown activity against BRAF(V600E) mutations, which are common in melanoma and other cancers . The structure of this compound may allow it to interact with similar targets.

Case Studies and Research Findings

- Synthesis and Characterization : A study reported the synthesis of various oxazole derivatives, including those with bromophenyl and sulfonamide groups. These compounds were characterized using techniques like FTIR, NMR, and mass spectrometry, confirming their structural integrity and purity .

- Biological Testing : In vitro assays demonstrated that certain derivatives exhibited moderate to high inhibition rates against specific cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use .

- Safety Profile : Toxicity assessments conducted according to OECD guidelines revealed low acute toxicity for related compounds, suggesting a favorable safety profile for further development.

Q & A

Q. What target identification approaches are recommended for mechanistic studies?

- Methodology:

- SPR Biosensing: Screen against kinase libraries to identify binding partners (e.g., EGFR, PI3K) .

- Chemical Proteomics: Use alkyne-tagged analogs for click chemistry-based pull-down assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.